1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one
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Overview
Description
1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one typically involves the reaction of a piperidine derivative with an appropriate ethanone precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-ethylphenyl)-: Similar in structure but with an ethyl group instead of an aminoethyl group.
1-(4-Hydroxyphenyl)ethanone: Contains a hydroxy group instead of an aminoethyl group.
1-(4-iodophenyl)ethanone: Features an iodine atom in place of the aminoethyl group.
Uniqueness
1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one, also known as TAC52117, is a piperidine derivative characterized by its unique structure, which includes a piperidine ring substituted with an aminoethyl group and an ethanone moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies.
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.25202 g/mol
- CAS Number : 1268521-17-0
- Canonical SMILES : CC(C1CCN(CC1)C(=O)C)N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate the activity of specific receptors or enzymes, leading to physiological effects that can be beneficial in therapeutic contexts.
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
Candida albicans | 3.125 - 100 mg/mL |
The compound has shown complete bactericidal activity against S. aureus and E. coli within eight hours of treatment .
Anticancer Potential
Studies have explored the anticancer properties of piperidine derivatives, suggesting that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways influenced by this compound are still under investigation, but preliminary findings indicate potential efficacy against certain cancer cell lines.
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of several piperidine derivatives, this compound was identified as one of the most potent compounds against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing that it exhibits selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related piperidine derivatives:
Compound | Antimicrobial Activity (MIC) | Anticancer Activity |
---|---|---|
1-(4-Chloromethyl)piperidin-1-yl]ethanone | Moderate | Low |
1-(4-(Ethylamino)piperidin-1-yl)ethanone | High | Moderate |
TAC52117 (Current Compound) | High | High |
The presence of the aminoethyl group in TAC52117 enhances its biological activity compared to other derivatives .
Properties
IUPAC Name |
1-[4-[(1S)-1-aminoethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(10)9-3-5-11(6-4-9)8(2)12/h7,9H,3-6,10H2,1-2H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZZPKJFKHGXOA-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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